![molecular formula C7H3BrClIN2 B1613680 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-07-3](/img/structure/B1613680.png)
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves the inhibition of protein kinase CK2. This protein kinase plays a crucial role in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. By inhibiting the activity of this kinase, the compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in breast cancer cells by inhibiting the activity of protein kinase CK2. Additionally, it has been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine in lab experiments include its potential as a pharmacological agent for the treatment of various diseases. However, its limitations include the need for further research to determine its safety and efficacy in humans.
Future Directions
For research on 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine include determining its safety and efficacy in humans, optimizing its synthesis methods, and exploring its potential as a pharmacological agent for the treatment of various diseases. Additionally, further research can be conducted to determine its mechanism of action and its potential for use in combination therapy with other drugs.
Scientific Research Applications
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been studied extensively for its potential use as a pharmacological agent. It has been shown to have anticancer properties, specifically against breast cancer cells, by inhibiting the activity of the protein kinase CK2. Additionally, it has been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
7-bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)5-4(10)2-11-6(3)5/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBRJRXABXCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646790 | |
Record name | 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-07-3 | |
Record name | 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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